molecular formula C8H12O4 B074598 Cyclohexane-1,1-dicarboxylic acid CAS No. 1127-08-8

Cyclohexane-1,1-dicarboxylic acid

Cat. No.: B074598
CAS No.: 1127-08-8
M. Wt: 172.18 g/mol
InChI Key: QYQADNCHXSEGJT-UHFFFAOYSA-N
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Description

Cyclohexane-1,1-dicarboxylic acid is an organic compound with the molecular formula C₈H₁₂O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups attached to a cyclohexane ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexane-1,1-dicarboxylic acid can be synthesized through the hydrogenation of phthalic acids in the presence of a rhodium catalyst. The reaction typically occurs in an aqueous solution at temperatures ranging from 60°C to 70°C and pressures below 3 atmospheres . This method yields high purity this compound with good efficiency.

Industrial Production Methods

In industrial settings, this compound is produced by hydrogenating phthalic acids using a rhodium catalyst. The process involves isolating and recycling a portion of the product stream to the reactor, which increases the reaction rate and reduces the catalyst-to-phthalic acid weight ratio .

Chemical Reactions Analysis

Types of Reactions

Cyclohexane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic anhydride.

    Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

    Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products

    Oxidation: Cyclohexane-1,1-dicarboxylic anhydride.

    Reduction: Cyclohexane-1,1-dimethanol.

    Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexane-1,1-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other materials.

Comparison with Similar Compounds

Cyclohexane-1,1-dicarboxylic acid can be compared with other dicarboxylic acids such as:

  • Cyclohexane-1,2-dicarboxylic acid
  • Cyclohexane-1,3-dicarboxylic acid
  • Cyclohexane-1,4-dicarboxylic acid
  • Cyclopentane-1,1-dicarboxylic acid
  • Cyclobutane-1,1-dicarboxylic acid

Uniqueness

This compound is unique due to the position of its carboxyl groups on the same carbon atom, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other dicarboxylic acids, which have carboxyl groups on different carbon atoms .

Properties

IUPAC Name

cyclohexane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c9-6(10)8(7(11)12)4-2-1-3-5-8/h1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYQADNCHXSEGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40150139
Record name Cyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-08-8
Record name Cyclohexane-1,1-dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001127088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40150139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-CYCLOHEXANEDICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANE-1,1-DICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4CNN75YH2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexane-1,1-dicarboxylic acid
Reactant of Route 2
Cyclohexane-1,1-dicarboxylic acid
Reactant of Route 3
Cyclohexane-1,1-dicarboxylic acid

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